
2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4F4N2O3 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, nitro, and trifluoromethoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-Fluoro-4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and subsequent purification steps to obtain the desired product with high purity. The use of advanced techniques such as column chromatography and recrystallization is common in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Fluoro-6-amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs with improved efficacy and selectivity. It is also investigated for its potential use in the development of agrochemicals .
Industry: The compound finds applications in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of dyes and pigments .
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Similar structure with a bromine atom instead of fluorine.
2-Fluoro-6-(trifluoromethyl)aniline: Similar structure with a trifluoromethyl group instead of a nitro group.
2-Nitro-4-(trifluoromethyl)aniline: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and an electron-donating group (fluorine) on the benzene ring. This combination of substituents imparts distinct electronic properties to the compound, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H4F4N2O3 |
|---|---|
Molekulargewicht |
240.11 g/mol |
IUPAC-Name |
2-fluoro-6-nitro-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F4N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
InChI-Schlüssel |
PDIOTDFNSNYKLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


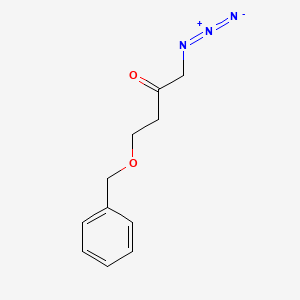
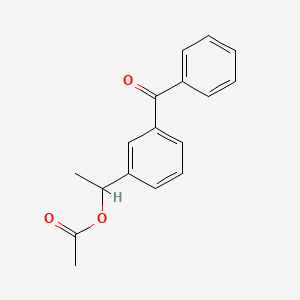
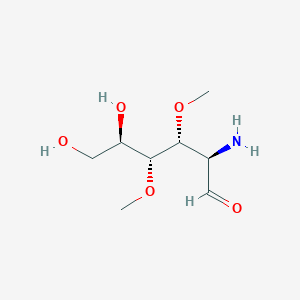
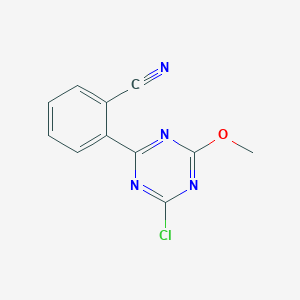
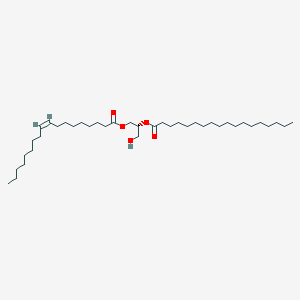
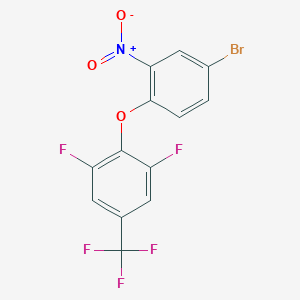
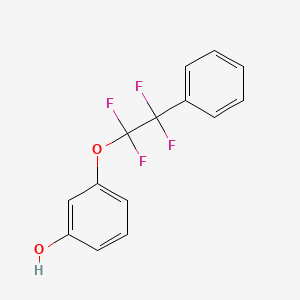
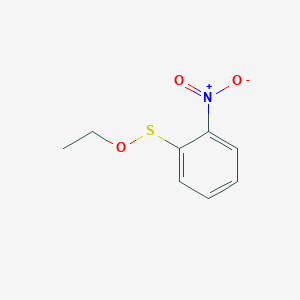


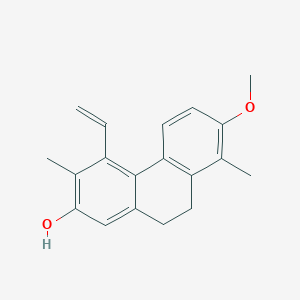
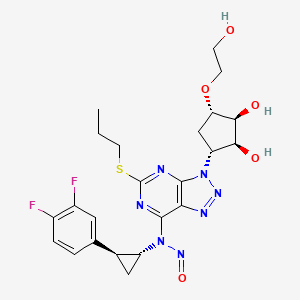

![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
